molecular formula C9H9NO3 B13844072 2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid

2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid

Cat. No.: B13844072
M. Wt: 185.13 g/mol
InChI Key: QIAFMBKCNZACKA-ZXJNGCBISA-N
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Description

2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid is a labeled compound used in various scientific research fields. The compound is characterized by the presence of six carbon-13 isotopes in the cyclohexatriene ring, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other isotopic labeling applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid involves multiple steps. One common method is the substitution of hydrogen atoms on the cyclohexene ring with carboxyl groups through reactions such as oxidation, acylation, or chlorination . The specific conditions and reagents used can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle isotopically labeled compounds safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in drug development and pharmacokinetics to study the distribution and metabolism of drugs.

    Industry: Applied in the synthesis of polymers and other high-value chemicals.

Mechanism of Action

The mechanism of action of 2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid involves its interaction with molecular targets through isotopic labeling. The labeled carbon atoms allow researchers to track the compound’s behavior and interactions in various systems. This helps in understanding the molecular pathways and targets involved in its effects .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

185.13 g/mol

IUPAC Name

2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid

InChI

InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,7+1

InChI Key

QIAFMBKCNZACKA-ZXJNGCBISA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)NCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)O

Origin of Product

United States

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